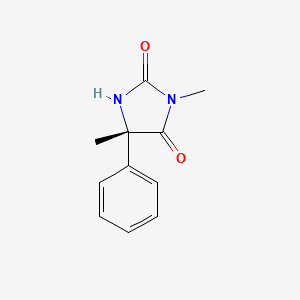![molecular formula C13H17NO3S B12562069 N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine CAS No. 192227-88-6](/img/structure/B12562069.png)
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of L-cysteine, an amino acid, and features an acetyl group and a 3-methylphenyl group attached to the sulfur atom. Its molecular formula is C12H15NO3S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a 3-methylphenylmethyl halide. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution at the sulfur atom. Common solvents used in this reaction include water and ethanol, and the reaction temperature is usually maintained between 25-50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The 3-methylphenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent used.
科学研究应用
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in cellular signaling and as a precursor to biologically active molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby protecting cells from damage.
Signal Transduction: The compound can modulate signaling pathways related to cell survival and apoptosis.
相似化合物的比较
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine can be compared with other similar compounds such as:
N-Acetyl-L-cysteine: Known for its mucolytic and antioxidant properties.
S-Phenyl-L-cysteine: Used in the synthesis of peptides and as a ligand in coordination chemistry.
N-Acetyl-S-phenyl-L-cysteine: Studied for its potential therapeutic applications in oxidative stress-related diseases.
This compound stands out due to its unique combination of the acetyl group and the 3-methylphenyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
192227-88-6 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[(3-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-4-3-5-11(6-9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI 键 |
HNRNOVHWOBLTQQ-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC(=CC=C1)CSC[C@@H](C(=O)O)NC(=O)C |
规范 SMILES |
CC1=CC(=CC=C1)CSCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


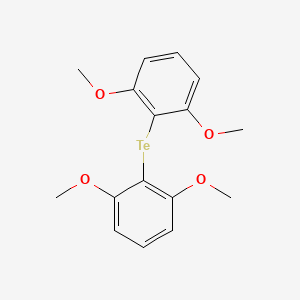
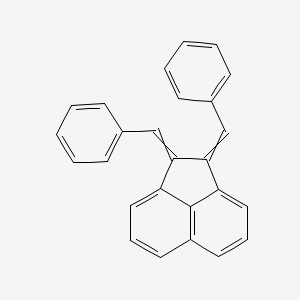
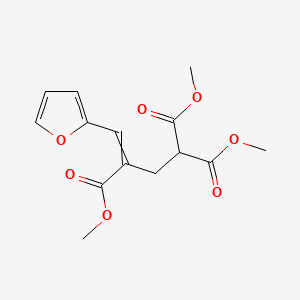
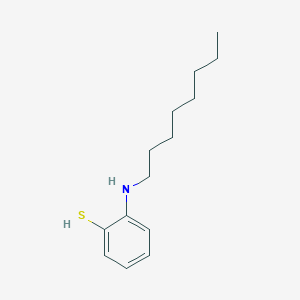


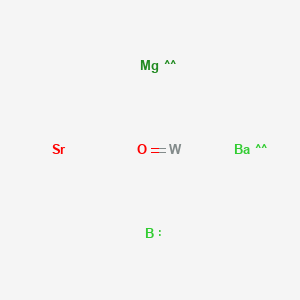

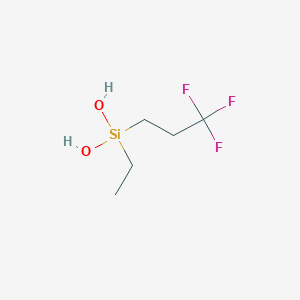
![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

